molecular formula C16H19N3O4 B3995606 7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol

7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol

Cat. No.: B3995606
M. Wt: 317.34 g/mol
InChI Key: JGKIBDZJQKSCDZ-UHFFFAOYSA-N
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Description

7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nitration of quinoline to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The quinoline core can be hydrogenated to form tetrahydroquinoline derivatives.

    Substitution: The morpholine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol is not fully understood but is believed to involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The morpholine moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol is unique due to its combination of a quinoline core, a nitro group, and a morpholine derivative. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

7-[(2,6-dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-7-18(8-11(2)23-10)9-12-6-14(19(21)22)13-4-3-5-17-15(13)16(12)20/h3-6,10-11,20H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKIBDZJQKSCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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